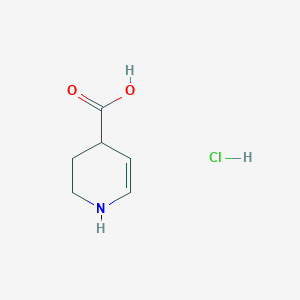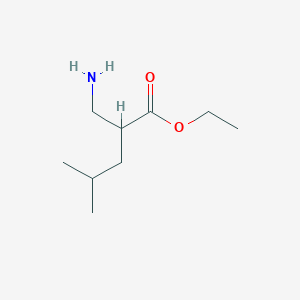![molecular formula C8H7N3O4 B13336470 2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid](/img/structure/B13336470.png)
2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid is a complex organic compound featuring a fused heterocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid typically involves the reaction of 6-hydrazinouracil derivatives with ketones or aldehydes. This reaction yields 5,6-disubstituted 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine derivatives . The reaction conditions often require the presence of a suitable solvent and controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, can be applied to scale up the synthesis of this compound.
化学反応の分析
Types of Reactions
2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: This compound shares a similar fused heterocyclic structure and is used in the development of kinase inhibitors and nucleoside drugs.
2,3-Dihydropyrroles: These compounds are also privileged heterocycles found in many pharmacologically active natural products.
3,5-Ditetrazolyl-1,2,4-triazole: This triheterocyclic compound is synthesized via a similar strategy and has applications in coordination chemistry.
Uniqueness
2-(2,4-Dioxo-1,2-dihydropyrrolo[2,1-f][1,2,4]triazin-3(4H)-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C8H7N3O4 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC名 |
2-(2,4-dioxo-1H-pyrrolo[2,1-f][1,2,4]triazin-3-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O4/c12-6(13)4-10-7(14)5-2-1-3-11(5)9-8(10)15/h1-3H,4H2,(H,9,15)(H,12,13) |
InChIキー |
NIFZYSJZWPMXQO-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1)C(=O)N(C(=O)N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13336391.png)


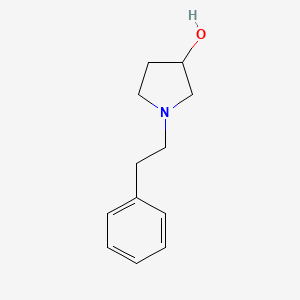

![tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13336430.png)
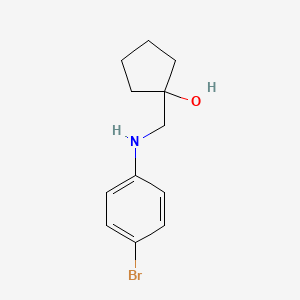
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13336445.png)
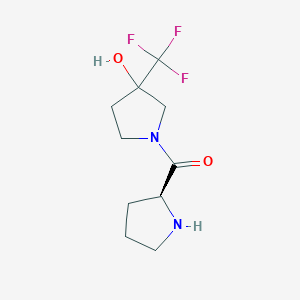
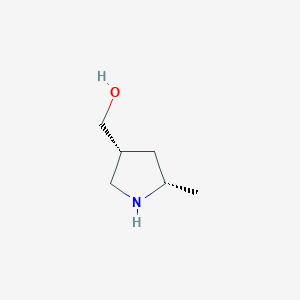
![2-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B13336464.png)
